3,6-dichloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide
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Overview
Description
3,6-dichloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine and methoxy groups attached to a pyridine and phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of pyridine derivatives followed by amide formation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and amide formation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling would be integral to the process to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-dichloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3,6-dichloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of chlorine and methoxy groups can enhance its binding affinity and specificity towards these targets. Pathways involved may include inhibition of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-N-(2-chlorophenyl)pyridine-2-carboxamide
- 3,6-dichloro-N-(4,5-dimethoxyphenyl)pyridine-2-carboxamide
- 3,6-dichloro-N-(2-chloro-4-methoxyphenyl)pyridine-2-carboxamide
Highlighting Uniqueness
Compared to similar compounds, 3,6-dichloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide is unique due to the presence of both chlorine and methoxy groups on the phenyl ring. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3,6-dichloro-N-(2-chloro-4,5-dimethoxyphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O3/c1-21-10-5-8(16)9(6-11(10)22-2)18-14(20)13-7(15)3-4-12(17)19-13/h3-6H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKUMJKEKCBDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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